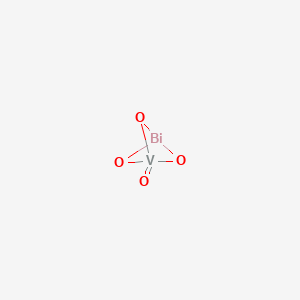

Bismuth(III) vanadate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth(III) vanadate is a useful research compound. Its molecular formula is BiO4V and its molecular weight is 323.919 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bismuth(III) vanadate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuth(III) vanadate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photocatalytic Applications

Bismuth vanadate (BiVO4) is recognized as a promising visible-light-driven semiconductor photocatalyst due to advantages like low production cost, low toxicity, high photostability, and resistance to photo-corrosion. Its application is particularly notable in the degradation of organic pollutants under visible-light illumination. However, the efficiency of BiVO4-based photocatalysts under sunlight is a matter of debate, with few studies identifying by-products and evaluating the actual efficiency of these materials. Significant strides have been made in enhancing photocatalytic activity by controlling morphology and growth mechanisms, doping with metal and non-metal elements, and semiconductor coupling. Recent advancements also involve strategies to improve charge separation, transport, and transfer aspects crucial for photochemical conversion efficiency. Understanding these charge kinetics is fundamental for designing BiVO4 with optimum structures and may serve as a guideline for fabricating metal oxide photocatalysts (Malathi et al., 2018), (Tan et al., 2017), (Monfort & Plesch, 2018).

Detoxification of Heavy Metals

Bismuth vanadate is extensively used in the detoxification of heavy metals from the aquatic environment due to its physicochemical properties like a 2.4 eV band gap. It comes in various structures, with the capacity to be modified by metals or non-metals to enhance photocatalytic properties for heavy metals detoxification. This modification can alter properties like band gap, absorption capacity, and surface area, thus enhancing photocatalytic performance (Tahir et al., 2019).

Environmental and Ecotoxicological Behavior

Despite bismuth and its compounds being considered non-toxic, the rising use of bismuth as a lead replacement has highlighted the limited knowledge about its environmental and ecotoxicological behavior. A critical review of existing information on bismuth occurrence in natural waters revealed a wide and unexplained dispersion of published data, raising questions about analytical methodologies and the critical need for improved detection techniques (Filella, 2010).

Sorptive Properties for Contaminant Removal

Bismuth compounds, due to their sorptive properties, are used for the removal of ionic contaminants from aqueous solutions. Various bismuth-based adsorbents have been developed for this purpose, particularly in the treatment of drinking water. Hydrous bismuth oxides, for instance, show potential for nitrate and fluoride removal, highlighting the significance of bismuth compounds in environmental applications (Ranjan et al., 2019).

Propriétés

IUPAC Name |

2,4,5-trioxa-1-bisma-3λ5-vanadabicyclo[1.1.1]pentane 3-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4O.V |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWWISLMBKFJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V]12O[Bi](O1)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiO4V |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.919 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth(III) vanadate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)

![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)

![[(2~{R},3~{S},4~{R},5~{R})-5-[6-chloranyl-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-bis(oxidanyl)oxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B8144622.png)